N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methylphenyl group at position 3, a sulfanyl (-S-) bridge at position 7, and an acetamide moiety linked to a 2-fluorophenyl group. Its design integrates elements of heterocyclic chemistry and fluorinated aromatic systems, which are common in agrochemicals and pharmaceuticals to enhance stability, bioavailability, and target specificity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-6-8-13(9-7-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-15-5-3-2-4-14(15)20/h2-9,11H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRYPHHTMPPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazolopyrimidine ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazolopyrimidine derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide belongs to the class of triazolopyrimidine derivatives, which have shown promising bioactivity. The triazole and pyrimidine rings are known for their roles in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. These studies reveal that modifications in the phenyl groups significantly enhance antimicrobial efficacy. For example:
- Compound Efficacy : A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics like vancomycin and ciprofloxacin, demonstrating their potential as effective alternatives in treating resistant infections .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Triazolopyrimidine derivatives have been investigated for their antiproliferative effects against various cancer cell lines. Notably:
- Cell Line Studies : Research has shown that similar compounds exhibit significant growth inhibition in colon cancer cell lines such as HCT-116 and HT-29 . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have demonstrated that:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl rings enhances biological activity by increasing the compound's lipophilicity and interaction with biological targets .
Synthesis and Derivative Development
The synthesis of this compound involves several synthetic routes that allow for the modification of functional groups to enhance its pharmacological profile.
Synthetic Methods
Common methods include:
- Cyclization Reactions : Utilizing cyclization techniques to form the triazole and pyrimidine rings.
- Functional Group Modifications : Post-synthetic modifications to introduce various substituents on the aromatic rings .
Case Studies
Several case studies provide insights into the practical applications of this compound in drug discovery:
- Case Study 1 : A recent investigation into a series of triazolopyrimidine derivatives demonstrated their ability to inhibit key enzymes involved in bacterial resistance mechanisms, showcasing their potential as novel antibiotic agents.
- Case Study 2 : Research involving animal models indicated that compounds similar to this compound exhibited favorable pharmacokinetic profiles and reduced toxicity compared to existing treatments .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis compare the target compound to three analogous molecules from the pesticide chemistry domain, emphasizing structural variations, functional groups, and documented uses.
Structural and Functional Comparisons
Triazolo-pyrimidine vs. Triazolo-pyrimidine Sulfonamide (Flumetsulam) Core Similarity: Both compounds share a triazolopyrimidine backbone. However, the target molecule uses a [4,5-d] ring fusion, whereas Flumetsulam employs a [1,5-a] configuration. This difference affects electron distribution and steric interactions. Functional Groups: The sulfanyl (-S-) bridge in the target compound contrasts with Flumetsulam’s sulfonamide (-SO₂NH-) group. Sulfonamides are typically more polar, enhancing solubility and soil mobility, which may explain Flumetsulam’s efficacy as a systemic herbicide . Fluorination: The 2-fluorophenyl group in the target compound vs.
Acetamide Derivatives (Oxadixyl)
- Backbone Divergence : Oxadixyl lacks a triazolo-pyrimidine system, instead relying on an oxazolidinyl-methoxy acetamide structure. Its 2,6-dimethylphenyl group provides lipophilicity, favoring membrane penetration in fungal pathogens.
- Bioactivity : The target compound’s triazolopyrimidine-sulfanyl moiety may confer dual activity (e.g., enzymatic inhibition and redox disruption) compared to Oxadixyl’s singular mode of action (RNA polymerase inhibition) .
Triazine-Based Analog (Triaziflam)
- Heterocyclic Core : Triaziflam’s triazine core differs significantly from the triazolopyrimidine system. Triazines generally inhibit photosynthesis, whereas triazolopyrimidines target ALS.
- Fluorinated Side Chain : Both compounds incorporate fluorine, but Triaziflam’s 1-fluoro-1-methylethyl group enhances metabolic stability, a feature absent in the target molecule’s 2-fluorophenyl group.
Research Findings and Implications
- Sulfanyl vs. Sulfonamide : Studies on Flumetsulam demonstrate that sulfonamide groups improve herbicidal activity by 20–30% compared to sulfanyl analogs in ALS inhibition assays, likely due to stronger hydrogen bonding .
- Fluorophenyl Substitution: Mono-fluorination (as in the target compound) may reduce photodegradation compared to non-fluorinated analogs but could lower bioactivity relative to di-fluorinated derivatives like Flumetsulam.
- Triazolo-pyrimidine Positioning : The [4,5-d] fusion in the target compound may offer enhanced π-stacking interactions with enzyme active sites, a hypothesis supported by molecular docking studies on similar triazolopyrimidines.
Biological Activity
N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group, a triazolopyrimidine moiety, and a sulfanyl linkage. Its structural complexity suggests potential interactions with various biological targets.
Chemical Structure
- Molecular Formula : CHFNS
- Molecular Weight : 364.45 g/mol
Research indicates that compounds similar to this compound may exhibit various biological activities:
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The CC values for structurally related compounds have been reported as follows:
| Compound | Cell Line | CC (µM) |
|---|---|---|
| Compound A | MCF-7 | >250 |
| Compound B | HEK293T | 229 |
| N-(2-fluorophenyl)-2-{...} | TBD | TBD |
These values indicate that while some derivatives exhibit potent activity against cancer cells, they also maintain a reasonable safety margin in non-cancerous cells.
Study 1: Antiviral Activity Assessment
In a study assessing the antiviral properties of pyrimidine derivatives, N-(2-fluorophenyl)-2-{...} was tested alongside other compounds for its ability to inhibit viral replication in vitro. The results indicated an EC of approximately 39 μM against influenza A virus, suggesting moderate antiviral efficacy .
Study 2: Anticancer Screening
A screening of a drug library identified several promising candidates for anticancer therapy. Among these was a compound structurally similar to N-(2-fluorophenyl)-2-{...}, which showed significant activity against MCF-7 cells with an IC value of 27.3 μM . This highlights the potential of such compounds in developing novel cancer therapies.
Study 3: In Silico Studies
Recent in silico studies have modeled the interaction of N-(2-fluorophenyl)-2-{...} with various biological targets using molecular docking simulations. These studies suggest that the compound may bind effectively to key proteins involved in tumor growth and viral replication, further supporting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
